

Technical Support Center: Troubleshooting a Chemotaxis Assay with BMS-753426

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Compound of Interest

Compound Name: BMS-753426

Cat. No.: B15606330

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **BMS-753426** in chemotaxis assays. The information is tailored for scientists and professionals in drug development engaged in studying cell migration.

Frequently Asked Questions (FAQs)

Q1: What is **BMS-753426** and what is its primary mechanism of action?

A1: **BMS-753426** is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction is crucial for the directional migration of monocytes and other immune cells towards inflammatory sites. By inhibiting this binding, **BMS-753426** effectively reduces or prevents the chemotactic response of CCR2-expressing cells to a CCL2 gradient.

Q2: Which cell types are suitable for a chemotaxis assay with **BMS-753426**?

A2: Cell types that endogenously express CCR2 are suitable for these assays. This includes human peripheral blood mononuclear cells (hPBMCs), monocytic cell lines such as THP-1, and primary monocytes.[2] It is crucial to confirm CCR2 expression on your target cells before initiating a chemotaxis experiment.

Q3: What is the typical potency of **BMS-753426** in a chemotaxis assay?

A3: **BMS-753426** is a highly potent inhibitor of chemotaxis. It has been shown to inhibit the chemotaxis of human peripheral blood mononuclear cells (hPBMCs) induced by 10 nM MCP-1 with an IC₅₀ of 0.8 nM.[\[2\]](#)

Q4: How selective is **BMS-753426** for CCR2?

A4: **BMS-753426** exhibits good selectivity for CCR2 over other chemokine receptors. For instance, it has a binding affinity (IC₅₀) of 2.7 nM for CCR2, while its affinity for CCR5 is significantly lower, with a reported IC₅₀ of 83 nM.[\[1\]](#)[\[2\]](#) This represents an approximately 30-fold selectivity for CCR2 over CCR5.[\[1\]](#)

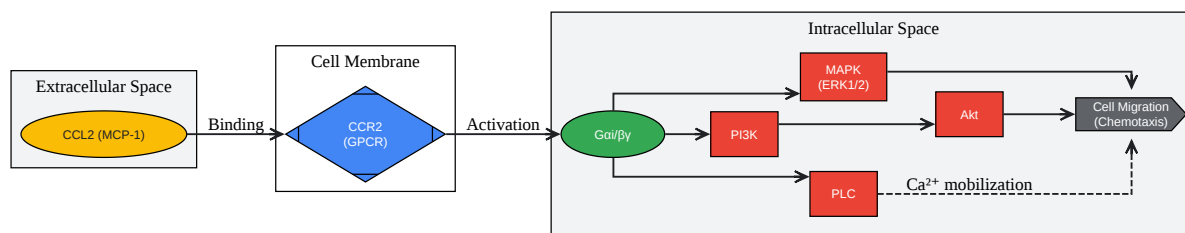
Quantitative Data Summary

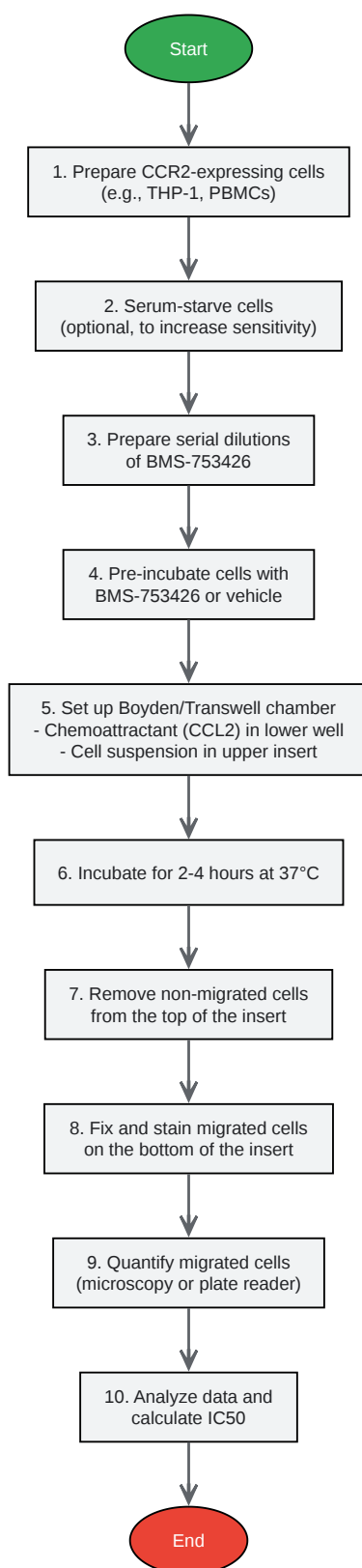
The following table summarizes the key in vitro and in vivo potency data for **BMS-753426**.

Parameter	Description	Value	Cell Type/Model	Reference
Chemotaxis Inhibition IC50	Concentration of BMS-753426 that inhibits 50% of hPBMC chemotaxis induced by 10 nM MCP-1.	0.8 nM	Human PBMCs	[2]
CCR2 Binding Affinity IC50	Concentration of BMS-753426 that displaces 50% of the radioligand from the CCR2 receptor.	2.7 nM	Not specified	[1]
CCR5 Binding Affinity IC50	Concentration of BMS-753426 that displaces 50% of the radioligand from the CCR5 receptor.	83 nM	Not specified	[2]
In Vivo Efficacy EC50	Effective concentration of BMS-753426 that inhibits 50% of monocyte/macrophage influx in hCCR2 knock-in mice.	3.9 nM	hCCR2 knock-in mice	[2]

Signaling Pathway and Experimental Workflow

To aid in experimental design and data interpretation, the following diagrams illustrate the CCR2 signaling pathway and a general workflow for a chemotaxis assay.





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References

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- 2. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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